13-Methylpentadecanoic acid
Overview
Description
Synthesis Analysis
The synthesis of related hydroxy long-chain fatty acids can be achieved through biotransformation processes using recombinant E. coli expressing cytochrome P450 enzymes. This method has been effective for the production of 12-, 13-, and 14-hydroxypentadecanoic acids, highlighting the potential pathways for synthesizing methylated variants such as 13-Methylpentadecanoic acid (Schneider, Wubbolts, Sanglard, & Witholt, 1998). Additionally, the synthesis of beta-methyl-branched fatty acids provides insight into methods that could be applied or adapted for 13-Methylpentadecanoic acid production, emphasizing the role of methyl branching in influencing the fatty acid's properties (Goodman, Kirsch, & Knapp, 1984).
Molecular Structure Analysis
The molecular structure of 13-Methylpentadecanoic acid can be inferred through studies on similar fatty acids, where carbon-13 NMR and other spectroscopic techniques are utilized to identify the structural configuration and the effects of methyl branching on the fatty acid backbone. Such analyses contribute to understanding the spatial arrangement and electronic environment of the atoms within 13-Methylpentadecanoic acid, which are critical for its reactivity and interaction with other molecules.
Chemical Reactions and Properties
Chemical reactions involving hydro(pero)xy derivatives of fatty acids provide insight into the reactivity of 13-Methylpentadecanoic acid. For example, the unusual nitrosative breakdown of related hydroperoxy fatty acid esters under specific conditions illustrates the potential for complex reactions involving oxidative stress or reactive nitrogen species (Napolitano, Camera, Picardo, & d'Ishida, 2002). These findings help predict the chemical behavior and stability of 13-Methylpentadecanoic acid under various environmental conditions.
Scientific Research Applications
1. Rumen Fermentation and Microbial Protein Synthesis
13-Methylpentadecanoic acid, as a component of odd- and branched-chain fatty acids (OBCFA), plays a significant role in rumen fermentation. A study by Xin et al. (2020) explored the changes in OBCFA profiles, including 13-Methylpentadecanoic acid, during the in vitro fermentation of pure carbohydrates. This study found that the concentration of iso-C16:0 (14-methylpentadecanoic acid) could potentially serve as a marker for estimating total volatile fatty acids and microbial crude protein synthesis in the rumen. This research is critical for understanding the nutritional and metabolic processes in ruminant animals (Xin et al., 2020).
2. Medical Imaging and Diagnosis
13-Methylpentadecanoic acid has been utilized in various medical imaging and diagnostic applications, particularly in the form of derivatives like 123I-labeled 15-(4-iodophenyl)-3(R,S)-methylpentadecanoic acid. Studies by Takanami et al. (2012) and others have shown its effectiveness in thoracic duct scintigraphy for identifying lymphatic leakages, as well as in myocardial fatty acid metabolism scintigraphy. These applications are crucial for diagnosing and managing conditions such as chylothorax and cardiac diseases (Takanami et al., 2012).
3. Microbial Biofilm Study
The derivative of 13-Methylpentadecanoic acid, 123I-BMIPP, has been evaluated for visualizing fatty acid metabolism in bacteria, contributing to bacterial infection imaging. This application is significant in medical research for better understanding and visualizing bacterial infections (Muranaka et al., 2022).
properties
IUPAC Name |
13-methylpentadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-3-15(2)13-11-9-7-5-4-6-8-10-12-14-16(17)18/h15H,3-14H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWASUAHHCLARMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942151 | |
Record name | 13-Methylpentadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
13-Methylpentadecanoic acid | |
CAS RN |
20121-96-4 | |
Record name | Anteisohexadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20121-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentadecanoic acid, 13-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020121964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13-Methylpentadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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